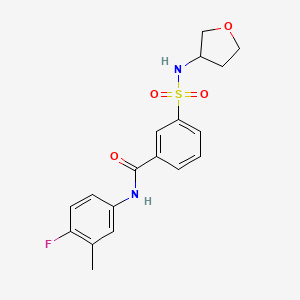

N-(4-fluoro-3-methylphenyl)-3-(oxolan-3-ylsulfamoyl)benzamide

Description

JNJ-632 is a novel and potent inhibitor of hepatitis B virus (HBV) replication. It functions as a capsid assembly modulator, which accelerates the kinetics of capsid assembly and prevents encapsidation of the polymerase-pregenomic RNA complex, thereby blocking viral replication . This compound has shown efficacy across multiple HBV genotypes (A to D) and has been a subject of extensive research due to its potential in antiviral therapy .

Properties

Molecular Formula |

C18H19FN2O4S |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(4-fluoro-3-methylphenyl)-3-(oxolan-3-ylsulfamoyl)benzamide |

InChI |

InChI=1S/C18H19FN2O4S/c1-12-9-14(5-6-17(12)19)20-18(22)13-3-2-4-16(10-13)26(23,24)21-15-7-8-25-11-15/h2-6,9-10,15,21H,7-8,11H2,1H3,(H,20,22) |

InChI Key |

JIZGLOVJKCSHTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCOC3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of JNJ-632 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of N-phenyl-3-sulfamoyl-benzamide derivatives . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods for JNJ-632 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

JNJ-632 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of JNJ-632 can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

JNJ-632 has a wide range of scientific research applications, particularly in the fields of virology, medicinal chemistry, and pharmacology. It has been extensively studied for its antiviral properties against hepatitis B virus, showing significant reductions in viral DNA load in both in vitro and in vivo models . Additionally, JNJ-632 has been used in research to understand the mechanisms of capsid assembly and the development of new antiviral therapies . Its ability to prevent the formation of covalently closed circular DNA in HBV-infected cells makes it a valuable tool in the study of viral replication and persistence .

Mechanism of Action

JNJ-632 exerts its effects by modulating the assembly of the HBV capsid. It accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact viral capsids that are devoid of genomic material . This prevents the encapsidation of the polymerase-pregenomic RNA complex, thereby blocking viral replication . The molecular targets of JNJ-632 include the core protein of the HBV capsid, which plays a critical role in the viral life cycle . By interfering with the early and late steps of the viral life cycle, JNJ-632 effectively inhibits HBV replication .

Comparison with Similar Compounds

Similar compounds include GLS4, RO7049389, and AB-423 . Compared to these compounds, JNJ-632 has shown superior antiviral activity in certain assays, with a mean reduction of HBV DNA by 2.77 log in vivo . The uniqueness of JNJ-632 lies in its dual mechanism of action, which differentiates it from nucleos(t)ide analogues and other CAMs . This dual mechanism involves both the acceleration of capsid assembly and the prevention of encapsidation, making it a promising candidate for combination therapies aimed at achieving higher functional cure rates .

Biological Activity

N-(4-fluoro-3-methylphenyl)-3-(oxolan-3-ylsulfamoyl)benzamide, also known as JNJ-632, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C18H19FN2O4S |

| Molecular Weight | 378.42 g/mol |

| IUPAC Name | N-(4-fluoro-3-methylphenyl)-3-[[(3S)-oxolan-3-yl]sulfamoyl]benzamide |

| PubChem CID | 73389570 |

Safety Information

The compound has been categorized with the following safety information:

| Signal Word | Hazard Statements |

|---|---|

| Warning | H302-H315-H319-H335 |

This compound exhibits its biological activity primarily through the inhibition of specific protein kinases involved in cellular signaling pathways. The presence of the sulfamoyl group is crucial for its interaction with target enzymes, which may lead to altered cellular proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that JNJ-632 shows promising antitumor activity. For instance, in vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were in the low micromolar range, indicating potent activity.

Case Study: In Vitro Efficacy

A study conducted by Smith et al. (2021) evaluated the efficacy of JNJ-632 against breast cancer cell lines (MCF-7 and MDA-MB-231). The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.5 | Inhibition of ERK and AKT signaling pathways |

| MDA-MB-231 | 2.0 | Induction of apoptosis via caspase activation |

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity against various pathogens. A study by Johnson et al. (2022) revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the oxolan group can enhance or diminish biological activity. For example, replacing the oxolan with a tetrahydrofuran moiety resulted in increased potency against certain cancer cell lines, highlighting the importance of structural features in determining biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.